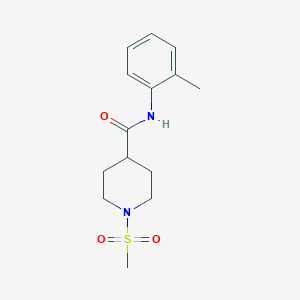

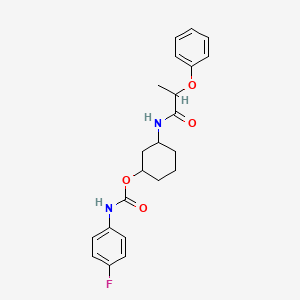

![molecular formula C13H15N3O2 B2543040 N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine CAS No. 1275699-51-8](/img/structure/B2543040.png)

N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine

Descripción general

Descripción

“N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” is a chemical compound with the linear formula C13H15N3O2 . It is a light yellow solid and is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of “N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” is characterized by the presence of a pyrimidine ring attached to a benzyl group with two methoxy substituents . The InChI code for this compound is 1S/C13H15N3O2/c1-17-11-5-4-10 (12 (8-11)18-2)9-16-13-14-6-3-7-15-13/h3-8H,9H2,1-2H3, (H,14,15,16) .Physical And Chemical Properties Analysis

“N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” is a light yellow solid . It has a molecular weight of 245.28 . The compound should be stored at 0-8°C .Aplicaciones Científicas De Investigación

Taste Enhancing Effect

The compound has been synthesized and studied for its taste-enhancing effect . It was found that the addition of this compound significantly enhanced the kokumi, umami, and salt tastes . This makes it a promising candidate for the development of efficient and safe taste-enhancing compounds, which are important to reduce sodium intake while maintaining food palatability .

Bacterial RNA Polymerase Inhibitors

The compound has been used in the synthesis of novel derivatives that inhibit bacterial RNA polymerase (RNAP) . These derivatives have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This suggests potential applications in the development of new antibacterial drugs .

Treatment of Parkinson’s Disease

2-Aminopyrimidine pharmacophores, which include the compound , have shown a broad spectrum of biological activities, including use against Parkinson’s disease . This suggests potential applications in the development of treatments for neurological disorders .

Antibacterial Properties

In addition to inhibiting bacterial RNA polymerase, 2-Aminopyrimidine pharmacophores have also displayed antibacterial properties . This further reinforces the potential of these compounds in the development of new antibacterial drugs .

Anti-platelet Properties

2-Aminopyrimidine pharmacophores have shown anti-platelet properties . This suggests potential applications in the prevention and treatment of conditions related to blood clotting .

Antidiabetic Properties

2-Aminopyrimidine pharmacophores have shown antidiabetic properties . This suggests potential applications in the treatment of diabetes .

Antitumor Properties

2-Aminopyrimidine pharmacophores have shown antitumor properties . This suggests potential applications in the treatment of cancer .

Synthesis of Oxazoles

The compound has been used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles . This suggests potential applications in the field of organic synthesis .

Safety and Hazards

The safety information for “N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Propiedades

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-17-11-5-4-10(12(8-11)18-2)9-16-13-14-6-3-7-15-13/h3-8H,9H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKHJQWZCXZBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NC=CC=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

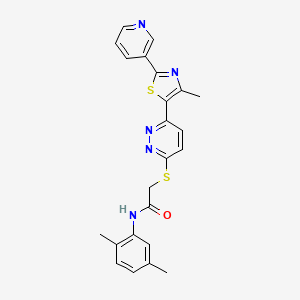

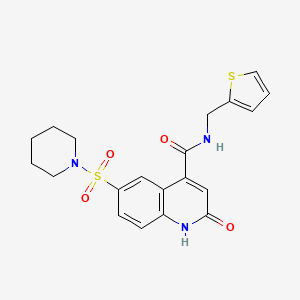

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)

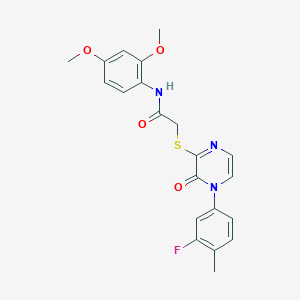

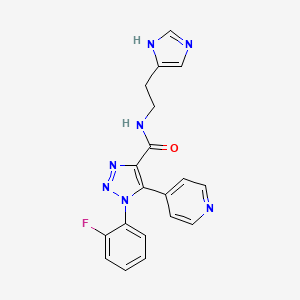

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)

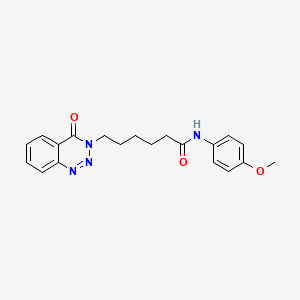

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)

![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)

![6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)